molecular formula C8H4Cl2N2O2 B500887 6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 353258-33-0

6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B500887
CAS No.: 353258-33-0
M. Wt: 231.03g/mol
InChI Key: OKRIIMVNXKTCPK-UHFFFAOYSA-N
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Description

6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic aromatic compound containing both nitrogen and chlorine atoms in its structure. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves halogenation reactions. One common method includes the reaction of imidazo[1,2-a]pyridine with chlorine gas under controlled conditions to introduce chlorine atoms at the 6 and 8 positions. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation agents .

Chemical Reactions Analysis

6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:

    6-Chloroimidazo[1,2-a]pyridine: Lacks the second chlorine atom, which may affect its reactivity and biological activity.

    3-Bromo-6-chloroimidazo[1,2-b]pyridazine: Contains a bromine atom and a different ring structure, leading to different chemical properties and applications.

    6-(1-Piperidinyl)pyridine-3-carboxylic acid:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various research fields.

Properties

IUPAC Name

6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O2/c9-4-1-5(10)7-11-6(8(13)14)3-12(7)2-4/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRIIMVNXKTCPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2C=C1Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353258-33-0
Record name 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid
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